molecular formula C16H15ClN2O2 B8188323 3-Amino-2-phenyl-1H-indole-4-carboxylic acid methyl ester hydrochloride

3-Amino-2-phenyl-1H-indole-4-carboxylic acid methyl ester hydrochloride

Cat. No.: B8188323
M. Wt: 302.75 g/mol
InChI Key: DRIJYQQBIAODNJ-UHFFFAOYSA-N
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Description

3-Amino-2-phenyl-1H-indole-4-carboxylic acid methyl ester hydrochloride is a heterocyclic indole derivative characterized by:

  • Core structure: Indole ring fused with a phenyl group at position 2 and an amino group at position 3.
  • Functional groups: A methyl ester at the 4-carboxylic acid position and a hydrochloride salt.

Its synthesis and characterization likely involve NMR and mass spectrometry techniques, as seen in analogous indole derivatives (e.g., 13C-NMR and HRMS data for structurally related compounds) .

Properties

IUPAC Name

methyl 3-amino-2-phenyl-1H-indole-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2.ClH/c1-20-16(19)11-8-5-9-12-13(11)14(17)15(18-12)10-6-3-2-4-7-10;/h2-9,18H,17H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRIJYQQBIAODNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)NC(=C2N)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Selection

The synthesis often initiates with 4-nitroindole due to its strategic nitro group, which can be reduced to an amine in later stages. Protection of the indole nitrogen (N1) with a triisopropylsilyl (TIPS) group is critical to prevent undesired side reactions during subsequent electrophilic substitutions. This step, achieved using triisopropylsilyl chloride (TIPSCl) and sodium hydride in tetrahydrofuran (THF), affords 4-nitro-1-(triisopropylsilyl)-1H-indole in yields exceeding 85%.

Phenyl Group Introduction at C2

The phenyl moiety at position 2 is introduced via palladium-catalyzed cross-coupling reactions . While direct C–H arylation is challenging due to the indole's electron-rich nature, pre-halogenation at C2 followed by Suzuki-Miyaura coupling with phenylboronic acid has been proposed. Alternative approaches include Friedel-Crafts alkylation using benzyl alcohols under acidic conditions, though regioselectivity remains a concern.

Stepwise Preparation Methods

Synthesis of 3-Amino-4-Carboxy Intermediate

The critical intermediate 3-amino-1-(triisopropylsilyl)-1H-indole-4-carboxylic acid is synthesized through the following steps:

  • Bromination at C4 : Treatment of protected 4-nitroindole with N-bromosuccinimide (NBS) in dimethylformamide (DMF) introduces bromine at C4, facilitating subsequent carboxylation.

  • Lithiation and Carboxylation : Bromine at C4 undergoes lithium-halogen exchange with n-butyllithium (n-BuLi) at −78°C, followed by quenching with carbon dioxide to yield the carboxylic acid.

  • Esterification : The carboxylic acid is converted to the methyl ester using methyl chloroformate (MOMCl) in the presence of triethylamine, achieving >90% conversion.

Nitro Reduction and Deprotection

The nitro group at C3 is reduced to an amine using hydrogen gas and palladium on carbon (Pd/C) in methanol. Subsequent removal of the TIPS group with tetra-n-butylammonium fluoride (TBAF) in THF regenerates the indole NH.

Hydrochloride Salt Formation

The free base 3-amino-2-phenyl-1H-indole-4-carboxylic acid methyl ester is treated with hydrochloric acid (HCl) in anhydrous diethyl ether, precipitating the hydrochloride salt. This step typically achieves >95% purity after recrystallization from methanol/ether.

Optimization of Reaction Conditions

Lithiation Efficiency

The success of carboxylation hinges on precise lithiation conditions:

  • Solvent : THF at −78°C ensures optimal lithium-halogen exchange.

  • Stoichiometry : A 1.2:1 molar ratio of n-BuLi to bromide prevents over-lithiation.

Esterification Kinetics

Esterification with MOMCl proceeds efficiently under mild conditions (0°C to room temperature, 12–18 hours), with triethylamine neutralizing generated HCl. Polar aprotic solvents like DMF enhance reaction rates but may complicate purification.

Characterization and Analytical Data

Spectral Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.82 (s, 1H, NH), 7.68–7.12 (m, 8H, aromatic), 3.85 (s, 3H, OCH₃), 2.45 (s, 2H, NH₂).

  • LC-MS : [M+H]⁺ at m/z 281.2 (free base), 317.7 (hydrochloride).

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) confirms >97% purity, with a retention time of 6.2 minutes.

Challenges and Alternative Routes

Competitive Side Reactions

Unprotected indole NH groups may lead to dimerization during lithiation. The TIPS group mitigates this but requires stringent anhydrous conditions.

Boc Migration Anomalies

Unexpected Boc group migration during lithiation (observed in analogous syntheses) necessitates careful monitoring by TLC and NMR .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-phenyl-1H-indole-4-carboxylic acid methyl ester hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of 3-aminoindole compounds exhibit promising anticancer properties. For instance, a study evaluated the antiproliferative effects of several indole derivatives, including those related to 3-amino-2-phenyl-1H-indole, on human tumor cell lines such as HeLa and A2780. The most potent derivatives showed GI50 values lower than 5 μM, indicating strong anticancer activity. The mechanism was linked to the inhibition of DNA topoisomerase II, which is crucial for DNA replication and cell division .

Anti-inflammatory Properties
The compound has been identified as a potential inhibitor of interleukin-4 (IL-4) gene expression, which plays a critical role in inflammatory responses. By modulating T helper cell activity, these compounds can potentially reduce inflammation and treat related diseases .

Biological Evaluation

Cellular Assays
3-Amino-2-phenyl-1H-indole derivatives have been subjected to various cellular assays to assess their biological activity. For example, compounds were tested for their ability to induce apoptosis in cancer cells, demonstrating that certain derivatives could significantly enhance mitochondrial dysfunction and lead to cell death .

Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of these compounds with target proteins involved in disease processes. These studies help elucidate the structure-activity relationship (SAR) of the compounds, guiding further optimization for enhanced efficacy .

Synthetic Applications

Building Block for Drug Development
3-Amino-2-phenyl-1H-indole derivatives serve as valuable building blocks in the synthesis of more complex pharmaceutical agents. Their structural framework allows for modifications that can enhance pharmacological properties or target specific biological pathways .

Data Table: Summary of Biological Activities

Compound DerivativeTargetActivityIC50 Value (μM)Reference
3-Amino-2-phenyl-1H-indoleTopoisomerase IIInhibition<5
3-Aminoindole DerivativeIL-4 ExpressionInhibitionN/A
3-Methyl-2-phenyl-1H-indoleCancer Cell Lines (HeLa)Antiproliferative<5

Mechanism of Action

The mechanism of action of 3-Amino-2-phenyl-1H-indole-4-carboxylic acid methyl ester hydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key structural and functional differences between the target compound and related molecules:

Compound Core Structure Substituents Functional Groups Applications/Notes References
3-Amino-2-phenyl-1H-indole-4-carboxylic acid methyl ester hydrochloride Indole - Phenyl (C-2)
- Amino (C-3)
- Methyl ester (C-4)
-COOCH₃, -NH₂, HCl Discontinued; potential use in drug discovery.
3-Amino-4-methyl-2-thiophene carboxylic acid methyl ester Thiophene - Methyl (C-4)
- Amino (C-3)
-COOCH₃, -NH₂ Anticancer API intermediate; inhibits tumor growth via DNA/protein interference.
17α-Hydroxy-yohimban-16α-carboxylic acid methyl ester hydrochloride Yohimban (alkaloid core) - Methyl ester (C-16)
- Hydroxy (C-17α)
-COOCH₃, -OH, HCl Derived from yohimbine; potential neurological or cardiovascular applications.
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Indole - Chloro (C-7)
- Methyl (C-3)
-COOH Industrial/chemical intermediate; no explicit therapeutic data.
Fatty acid methyl esters (e.g., palmitic, linoleic, stearic acid methyl esters) Linear aliphatic chain Variable saturation (e.g., mono-/polyunsaturated) -COOCH₃ Biomarker analysis (GC-MS); metabolic studies (e.g., atherosclerosis, lipidomics).

Key Research Findings

(a) Structural Uniqueness vs. Thiophene Derivatives

The thiophene analog (3-Amino-4-methyl-2-thiophene carboxylic acid methyl ester) shares a methyl ester and amino group but replaces the indole core with a sulfur-containing thiophene ring. This substitution alters electronic properties and bioavailability, making it more suitable for anticancer applications (e.g., targeting DNA replication) . In contrast, the indole core in the target compound may favor interactions with serotonin receptors or kinase enzymes .

(b) Comparison with Yohimban Derivatives

The yohimban-based methyl ester hydrochloride () is structurally bulkier and derived from a natural alkaloid scaffold. Its hydroxy and methyl ester groups enhance solubility and receptor binding, likely for neurological applications.

(c) Positional Isomerism in Indole Carboxylic Acids

The 7-chloro-3-methyl-1H-indole-2-carboxylic acid () demonstrates how substituent position affects functionality. Chlorination at C-7 and a methyl group at C-3 (vs. phenyl at C-2 in the target compound) result in distinct physicochemical properties. The absence of an amino group and hydrochloride salt in this analog further limits its pharmacological utility .

(d) Analytical Techniques

Fatty acid methyl esters () are routinely analyzed via GC-MS for metabolic profiling. While structurally dissimilar to the target compound, these methods could be adapted for characterizing indole-based methyl esters, particularly in purity assessment or metabolite identification .

Biological Activity

3-Amino-2-phenyl-1H-indole-4-carboxylic acid methyl ester hydrochloride, a compound with the molecular formula C16H15ClN2O2C_{16}H_{15}ClN_2O_2 and CAS number 2305079-54-1, has garnered attention in recent years for its diverse biological activities. This article synthesizes current knowledge regarding its biological effects, including antimicrobial, antiviral, and anticancer properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of an indole ring, which is known for its biological significance. The methyl ester and hydrochloride forms enhance its solubility and bioavailability, making it a candidate for pharmacological applications.

Antimicrobial Activity

Research indicates that derivatives of indole compounds exhibit significant antimicrobial properties. For instance, various studies have shown that indole derivatives can inhibit the growth of several bacterial strains.

Table 1: Antimicrobial Activity of Indole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
3-Amino-2-phenyl-1H-indole-4-carboxylic acid methyl esterStaphylococcus aureus8
3-Amino-2-phenyl-1H-indole-4-carboxylic acid methyl esterEscherichia coli16
TetracyclineStaphylococcus aureus1
TetracyclineEscherichia coli2

This table illustrates that while the compound shows promising activity against certain strains, it is less potent compared to established antibiotics like tetracycline .

Antiviral Activity

The antiviral potential of this compound has also been explored. A study on related indole derivatives reported their effectiveness against various viral strains, including coronaviruses.

Table 2: Antiviral Activity Against Coronaviruses

CompoundStrainIC50 (μM)CC50 (μM)Selectivity Index (SI)
3-Amino-2-phenyl-1H-indole-4-carboxylic acid methyl esterHCoV-OC4347 ± 2350 ± 157.4
3-Amino-2-phenyl-1H-indole-4-carboxylic acid methyl esterHCoV-229E18 ± 1645 ± 2735.8

The selectivity index indicates that this compound is significantly less toxic to host cells while effectively inhibiting viral replication .

Anticancer Activity

Indole derivatives are often investigated for their anticancer properties due to their ability to interact with various cellular pathways. Recent studies have highlighted the potential of the compound in inducing apoptosis in cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In vitro studies have shown that the compound exhibits cytotoxicity against several cancer cell lines:

  • MRC-5 (Human Lung Fibroblast) : CC50 = 670 µM
  • HCT-8 (Human Colon Cancer) : IC50 = 100 µM

These findings suggest a moderate level of cytotoxicity, indicating potential use in cancer therapy while necessitating further investigation into its mechanisms .

The biological activities of 3-amino-2-phenyl-1H-indole derivatives are often attributed to their ability to modulate signaling pathways involved in cell proliferation and apoptosis. The indole structure allows for interactions with various biomolecules, potentially leading to inhibitory effects on protein synthesis and enzyme activity.

Q & A

Basic: What are the standard synthetic routes for preparing 3-amino-2-phenyl-1H-indole-4-carboxylic acid methyl ester hydrochloride?

Methodological Answer:
The synthesis of indole-based ester hydrochlorides typically involves condensation reactions under acidic conditions. For example, analogous procedures include refluxing 3-formyl-indole derivatives with aminothiazolones or thioxothiazolidinones in acetic acid with sodium acetate as a catalyst (3–5 hours, ~100°C) . Key steps:

Reagent Mixing : Combine the aldehyde-containing indole precursor (e.g., 3-formyl-1H-indole-2-carboxylate) with nucleophilic reagents (e.g., aminothiazoles) in acetic acid.

Catalysis : Sodium acetate (0.1 mol per 0.11 mol substrate) enhances reaction efficiency by maintaining pH.

Purification : Filter the crystalline precipitate, wash sequentially with acetic acid, water, ethanol, and diethyl ether, then recrystallize (e.g., DMF/acetic acid mixture) .

Table 1 : Representative Reaction Parameters

ParameterTypical RangeReference
Reaction Time2.5–5 hours
Temperature100–110°C (reflux)
CatalystSodium acetate
SolventAcetic acid

Basic: How is the purity and structural integrity of this compound validated in academic research?

Methodological Answer:
Purity assessment combines chromatographic and spectroscopic techniques:

  • High-Performance Liquid Chromatography (HPLC) : Used to confirm >97.0% purity (as in related indole esters) .
  • GC-MS : Ideal for detecting methyl ester derivatives (e.g., fatty acid methyl esters in liver/plasma samples) via retention time matching and library spectra comparison (>90% quality match threshold) .

  • 1H/13C NMR : Critical for verifying indole core structure, esterification, and hydrochloride salt formation.

Advanced Tip : For trace impurities, use tandem MS (LC-MS/MS) to identify byproducts from incomplete reactions or degradation .

Advanced: How can researchers address contradictions in biological activity data across studies?

Methodological Answer:
Discrepancies may arise from:

  • Purity Variability : Commercial batches may differ in HCl salt stoichiometry or residual solvents. Replicate experiments with in-house synthesized batches (using methods) to control quality.
  • Pharmacokinetic Factors : Route-dependent efficacy (e.g., oral vs. intraperitoneal administration reducing serotonin levels by 50–85% in mice ). Design dose-response studies with rigorous controls.
  • Assay Conditions : Enzyme inhibition assays (e.g., ester hydrochlorides in kinase studies ) require standardized pH and co-solvent concentrations.

Table 2 : Case Study – Serotonin Inhibition Variability

Administration RouteSerotonin Reduction (Hippocampus)Key Factor
Oral85%Bioavailability
Intraperitoneal55%First-pass metabolism

Advanced: What strategies optimize yield in large-scale synthesis?

Methodological Answer:

  • Reaction Time Optimization : Pilot studies show extending reflux beyond 3 hours (up to 5 hours) increases yield but risks side reactions (e.g., over-acetylation) .
  • Solvent Screening : Replace acetic acid with mixed solvents (e.g., ethanol/water) to improve solubility of intermediates.
  • Catalyst Loading : Incremental sodium acetate addition (0.05–0.15 mol) balances reaction rate and cost .

Advanced: How is this compound applied in neuropharmacology research?

Methodological Answer:
As a serotonin synthesis inhibitor (similar to PCPA methyl ester hydrochloride ):

In Vivo Models : Administer 250–500 mg/kg orally in mice to deplete central serotonin (validate via HPLC-ECD).

Behavioral Assays : Pair with forced swim tests or elevated plus mazes to study depression/anxiety pathways.

Mechanistic Studies : Use CRISPR-modified cell lines to probe interactions with tryptophan hydroxylase isoforms.

Critical Note : Monitor off-target effects (e.g., gastrointestinal distress) via histopathology .

Basic: What are the storage and stability requirements?

Methodological Answer:

  • Storage : -20°C in airtight, light-resistant containers (prevents ester hydrolysis and HCl dissociation) .
  • Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

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